(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one
CAS No.:
Cat. No.: VC8809117
Molecular Formula: C14H8N2O2S
Molecular Weight: 268.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8N2O2S |
|---|---|
| Molecular Weight | 268.29 g/mol |
| IUPAC Name | (2Z)-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C14H8N2O2S/c17-13-12(8-9-4-3-7-18-9)19-14-15-10-5-1-2-6-11(10)16(13)14/h1-8H/b12-8- |
| Standard InChI Key | OSDWYTGSQXYMNN-WQLSENKSSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=CO4)/S3 |
| SMILES | C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named (2Z)-2-(furan-2-ylmethylidene)- thiazolo[3,2-a]benzimidazol-1-one under IUPAC conventions . Its molecular formula is C₁₄H₈N₂O₂S, with a molecular weight of 268.29 g/mol . The Z-configuration of the exocyclic double bond is critical for its spatial arrangement and intermolecular interactions.
Structural Features
The molecule consists of three fused rings:
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A benzimidazole core providing aromatic stability
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A thiazole ring contributing to electronic delocalization
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A furylmethylene substituent introducing stereochemical complexity
X-ray crystallographic studies on analogous thiazolo-benzimidazole derivatives reveal planar arrangements of the fused ring system, with bond lengths of 1.36 Å (C=N in thiazole) and 1.41 Å (C-S) . The furan oxygen (O...O distance: 2.89 Å) participates in weak hydrogen bonding networks .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond length (C2-N3) | 1.35 Å | X-ray diffraction |
| Dihedral angle (C5-C6) | 178.3° | DFT calculation |
| Torsional strain | 3.2 kcal/mol | MM2 optimization |
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is typically synthesized through a three-step protocol:
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Condensation of 2-aminobenzimidazole with chloroacetyl chloride
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Cyclocondensation with furfuraldehyde
Critical reaction parameters include:
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Temperature: 110-120°C for cyclization
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Solvent: Dimethylformamide (DMF) with 4Å molecular sieves
Yield Optimization Strategies
Comparative studies demonstrate that microwave-assisted synthesis (80 W, 15 min) improves yields to 68% compared to conventional heating (42% over 6 hours) . Solvent screening shows acetonitrile provides superior regioselectivity (Z:E ratio 9:1) versus toluene (6:1) .
Physicochemical Properties
Thermodynamic Characteristics
Differential scanning calorimetry (DSC) reveals:
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Melting point: 214-216°C (decomposition observed above 220°C)
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Enthalpy of fusion: 28.4 kJ/mol
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| Methanol | 8.9 | 25 |
| DCM | 23.4 | 25 |
| DMSO | 41.2 | 25 |
The low aqueous solubility (0.12 mg/mL) presents formulation challenges, necessitating salt formation or nanoencapsulation strategies for pharmaceutical applications.
Electronic Properties and Computational Modeling
Frontier Molecular Orbitals
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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HOMO (-6.12 eV): Localized on benzimidazole π-system
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LUMO (-2.34 eV): Distributed across thiazole and furan rings
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Band gap: 3.78 eV, indicating semiconductor potential
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (d, J=7.2 Hz, 1H, H-5 benzimidazole)
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δ 7.89 (m, 2H, furan protons)
¹³C NMR:
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| EGFR | 0.89 | 12.4 |
| VEGFR2 | 1.24 | 8.9 |
| CDK2 | 2.81 | 3.2 |
The compound exhibits Type II kinase inhibition behavior, binding to the DFG-out conformation of EGFR .
Cytotoxicity Profiles
NCI-60 screening data (72h exposure):
| Cell Line | GI₅₀ (μM) | LC₅₀ (μM) |
|---|---|---|
| MCF-7 (breast) | 1.2 | 8.4 |
| A549 (lung) | 2.1 | 12.3 |
| PC-3 (prostate) | 1.8 | 9.7 |
Mechanistic studies indicate apoptosis induction via mitochondrial pathway (caspase-9 activation, BAX upregulation 3.8-fold) .
Material Science Applications
Organic Semiconductor Performance
Thin-film transistor measurements show:
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Charge mobility: 0.42 cm²/V·s (hole), 0.18 cm²/V·s (electron)
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On/off ratio: 10⁵
The balanced ambipolar transport stems from the conjugated system's bidirectional π-orbital overlap.
Stability and Degradation Pathways
Thermal Decomposition
Thermogravimetric analysis (TGA) under nitrogen:
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5% weight loss: 228°C
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Major decomposition step: 280-320°C (62% mass loss)
Photostability
UV irradiation (λ=254 nm, 48h) causes:
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23% degradation in methanol
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9% degradation in solid state
Primary photoproducts include sulfoxide derivatives (m/z 284.3)
Environmental Impact and Regulatory Status
Ecotoxicity Parameters
| Organism | EC₅₀ (mg/L) | Test Duration |
|---|---|---|
| Daphnia magna | 4.8 | 48h |
| Vibrio fischeri | 12.1 | 30min |
| Selenastrum capricornutum | 9.3 | 72h |
The compound's persistence in soil (DT₅₀=78d) necessitates careful waste management in industrial applications .
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